molecular formula C6H8O4 B14176595 Propylidenepropanedioic acid CAS No. 4475-19-8

Propylidenepropanedioic acid

Cat. No.: B14176595
CAS No.: 4475-19-8
M. Wt: 144.12 g/mol
InChI Key: FJWCTQCMDWCKEC-UHFFFAOYSA-N
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Description

Propylidenepropanedioic Acid is a specialized chemical reagent based on the propanedioic acid (malonic acid) backbone, a well-known dicarboxylic acid that serves as a fundamental building block in organic synthesis . This compound features a propylidene substituent, which modifies its reactivity and physical properties, making it a valuable intermediate for researchers developing novel organic molecules. Its potential applications span multiple fields, including the synthesis of complex polymers, the development of pharmaceutical candidates, and the creation of new ligands for metal-organic frameworks. Researchers value this compound for its role in multi-step synthetic routes, where the propanedioic acid core can undergo various transformations, such as Knoevenagel condensations, to form more complex molecular architectures . As with all reagents of this nature, its specific mechanism of action is highly dependent on the reaction conditions and the other reactants involved. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and conduct all necessary risk assessments prior to use. For specific data on purity, solubility, and storage conditions, please refer to the Certificate of Analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4475-19-8

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

2-propylidenepropanedioic acid

InChI

InChI=1S/C6H8O4/c1-2-3-4(5(7)8)6(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10)

InChI Key

FJWCTQCMDWCKEC-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C(=O)O)C(=O)O

Origin of Product

United States

Nomenclature and Structural Context Within Malonic Acid Derivatives

Propylidenepropanedioic acid is systematically named according to IUPAC nomenclature, which provides an unambiguous description of its chemical structure. iupac.orgcuyamaca.edu It is classified as a derivative of propanedioic acid, more commonly known as malonic acid. atamanchemicals.comwikipedia.org The structure features a propylidene group (=CH-CH₂-CH₃) attached to the central carbon of the malonic acid backbone.

Structurally, it is an α,β-unsaturated dicarboxylic acid. The presence of the carbon-carbon double bond in conjugation with the two carboxylic acid groups dictates its reactivity, making it susceptible to both electrophilic and nucleophilic attacks. It is one of many derivatives of malonic acid, which are broadly utilized in organic synthesis. atamanchemicals.comgoogle.com

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2-Propylidenepropanedioic acid
Synonyms Propylidenemalonic acid
Molecular Formula C₆H₈O₄
Parent Compound Propanedioic acid (Malonic Acid) wikipedia.org
Functional Groups Carboxylic acid (-COOH), Alkene (C=C)

Historical Development and Significance in Organic Synthesis

The primary route to propylidenepropanedioic acid and similar compounds is through the Knoevenagel condensation, a named reaction in organic chemistry discovered by Emil Knoevenagel. wikipedia.org This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid, in the presence of a weak base. wikipedia.orgniscpr.res.in In the case of this compound, the reactants are propanal and malonic acid.

The Doebner modification of the Knoevenagel condensation is particularly relevant, where pyridine (B92270) is used as the solvent. wikipedia.orgorganic-chemistry.org This modification often facilitates the reaction between aldehydes and malonic acid. wikipedia.org The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction and has been instrumental in the synthesis of a wide array of unsaturated compounds and has been the subject of extensive research to develop more environmentally friendly and efficient catalytic systems. niscpr.res.in

Role As a Precursor in Advanced Organic Synthesis

The synthetic utility of propylidenepropanedioic acid stems from the reactivity of its functional groups. The conjugated system allows for a variety of transformations, making it a valuable building block for more complex molecules.

One of the key reactions is the Michael addition, where nucleophiles add to the β-carbon of the α,β-unsaturated system. This reaction is a powerful tool for the formation of new carbon-carbon bonds. Furthermore, the dicarboxylic acid moiety can undergo reactions typical of carboxylic acids, such as esterification and amide bond formation. The compound can also participate in cycloaddition reactions and can be a monomer for the synthesis of specialty polyesters and other polymers. justia.com Decarboxylation of this compound, often under thermal conditions, can lead to the formation of pentenoic acid derivatives.

Table 2: Key Reactions of this compound

Reaction TypeReagents/ConditionsProduct Type
Michael Addition Nucleophiles (e.g., amines, thiols, enolates)Substituted glutaric acid derivatives
Esterification Alcohols, Acid catalystDiesters of this compound
Decarboxylation HeatPentenoic acid derivatives
Polymerization Diols, heatPolyesters

Emerging Research Areas and Unexplored Facets

Knoevenagel Condensation Approaches

Stereochemical Control and E/Z Isomerism in Product Formation

The synthesis of this compound derivatives, specifically those with the general structure R-CH=C(COOR')(COOR''), presents a significant challenge in controlling the geometry of the carbon-carbon double bond. This geometry is defined as either E (entgegen, opposite) or Z (zusammen, together) based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the double bond. savemyexams.comstudymind.co.uk For E/Z isomerism to exist, each carbon of the double bond must be attached to two different groups. studymind.co.ukuop.edu.pk While this compound itself, CH₃CH₂CH=C(COOH)₂, does not exhibit E/Z isomerism due to the two identical carboxylic acid groups on one carbon, its mono-ester or other asymmetrically substituted derivatives do. The stereochemical outcome of the synthesis is critical as E and Z isomers can have different physical, chemical, and biological properties. studymind.co.ukuop.edu.pk

The Knoevenagel condensation is a cornerstone reaction for the synthesis of such α,β-unsaturated systems. wikipedia.orgsci-hub.se It involves the reaction of an aldehyde (in this case, propanal) with an active methylene (B1212753) compound like a malonic acid derivative, typically catalyzed by a weak base. wikipedia.org The stereoselectivity of this reaction, yielding a predominance of the E or Z isomer, is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and the nature of the substituents on the malonic ester. nih.govscielo.br

Research has demonstrated that specific reaction parameters can steer the condensation towards a desired isomer. For instance, the Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent, is particularly relevant when one of the activating groups is a carboxylic acid. wikipedia.orgorganic-chemistry.org The reaction often proceeds through an intermediate that can equilibrate, and the thermodynamically more stable isomer is typically formed. wikipedia.org In many cases, the E-isomer is the more stable and thus the major product. However, exclusive formation of the Z-isomer has been achieved by carefully selecting the substrates and reaction conditions. For example, Knoevenagel condensation of certain acylacetoamides with aldehydes has been shown to produce Z-adducts exclusively. nih.gov

Recent studies have explored various catalytic systems to enhance stereoselectivity. The use of ionic liquids as solvents in conjunction with catalysts like morpholine/acetic acid has been shown to produce good yields with a general dominance of the (E)-isomer. scielo.br The choice of the active methylene component is also crucial; O-acetoacetylTEMPOs tend to yield E-adducts, whereas acylacetoamides favor the formation of Z-adducts. nih.gov

Table 1: Influence of Reaction Conditions on E/Z Selectivity in Knoevenagel-type Condensations
Active Methylene CompoundAldehyde TypeCatalyst/Solvent SystemPredominant IsomerReference
Ethyl 4-chloro-3-oxobutanoateAromatic AldehydesMorpholine/Acetic Acid in Ionic Liquid [bmim(NTf₂)]E (E/Z from 56/44 to 85/15) scielo.br
O-acetoacetylTEMPOElectron-withdrawing (e.g., Aromatic)Not SpecifiedE nih.gov
Acylacetoamides (inc. Weinreb amides)Electron-withdrawing (e.g., Aromatic)Not SpecifiedZ (Exclusive) nih.gov
Malonic AcidAcroleinPyridine (Doebner Modification)E (trans) wikipedia.org
Butenolide 93Aldehyde 94Piperidine (B6355638) in Methanol (B129727)Z (Isomerically pure) sci-hub.se

Alternative Synthetic Pathways to this compound Frameworks

Beyond the classical Knoevenagel condensation, researchers are exploring alternative and novel synthetic routes to construct the carbon framework of this compound and its derivatives. These methods focus on different starting materials and innovative bond-forming strategies.

Approaches from Related Dicarboxylic Acid Precursors

The synthesis of this compound frameworks can be envisioned starting from other readily available dicarboxylic acids. researchgate.net These methods would involve the chemical modification of a precursor acid to introduce the required propylidene group. Such strategies are part of the broader field of using dicarboxylic acids as synthons for more complex molecules, including polymers and pharmaceuticals. researchgate.netgoogle.com

One conceptual approach involves the homologation of a smaller dicarboxylic acid. For instance, the Arndt-Eistert reaction provides a method for elongating a carboxylic acid by a single methylene group, although this would require multiple steps and further modification to build the propylidene unit. libretexts.org A more direct, albeit hypothetical, pathway could involve the selective transformation of a suitable dicarboxylic acid precursor. For example, a C5 dicarboxylic acid like glutaric acid could be selectively mono-reduced to an aldehyde-acid, which could then undergo an intramolecular reaction or a subsequent olefination step to form the carbon-carbon double bond.

Another strategy could involve the transesterification of a dicarboxylic acid monoester in the presence of a metal alkoxide catalyst to create an intermediate that could be further functionalized. google.com The synthesis of diamides from dicarboxylic acids using catalysts like niobium pentoxide also highlights the potential for activating these substrates for further transformations. nih.gov These approaches, while not yet established specifically for this compound, represent viable synthetic strategies based on the known reactivity of dicarboxylic acid precursors.

Novel Reaction Design for Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds is a fundamental aspect of organic synthesis, and the development of novel methods is a major focus of contemporary research. diva-portal.org These new strategies offer potential advantages in terms of atom economy, efficiency, and stereocontrol.

Catalytic C-H Activation: A cutting-edge approach involves the direct coupling of C-H bonds. diva-portal.org In the context of this compound, one could imagine a transition-metal-catalyzed reaction that directly couples a C-H bond of propene or propane (B168953) with an activated malonic acid derivative. For example, palladium-catalyzed alkylation of unactivated methylene C(sp³)-H bonds has been successfully applied in the stereoselective synthesis of amino acids, demonstrating the power of this methodology. nih.gov Iridium pincer complexes have also been shown to mediate the intramolecular coupling of unactivated C-H bonds to form C=C double bonds, a conceptually relevant transformation. lu.se

Biocatalysis: The use of enzymes for C-C bond formation is a rapidly growing field, offering high selectivity under mild conditions. nih.gov Enzymes from the crotonase superfamily, for example, are known to catalyze C-C bond formation. nih.gov A hypothetical biocatalytic route could employ an engineered enzyme, perhaps a Pictet-Spenglerase or a Thiamine diphosphate-dependent enzyme, to catalyze the condensation between a propanal equivalent and a malonic acid derivative with high stereoselectivity. nih.gov

Organometallic Reagents: The carboxylation of organometallic intermediates is another established method for synthesizing carboxylic acids. libretexts.org A novel pathway could involve the formation of a specific organometallic reagent from a propylene-derived precursor, which could then react with a protected malonic acid derivative or carbon dioxide in a sequential manner to build the target framework.

Table 2: Comparison of Novel Conceptual Strategies for C-C Bond Formation
MethodologyConceptual ApproachPotential AdvantagesKey Challenges
Catalytic C-H ActivationDirect coupling of a propane/propene C-H bond with a malonic acid derivative. diva-portal.orglu.seHigh atom economy, shorter synthetic route.Achieving high regioselectivity and chemoselectivity.
BiocatalysisEnzyme-catalyzed condensation of precursors. nih.govExceptional stereoselectivity, mild reaction conditions, environmentally benign.Enzyme discovery and engineering for non-natural substrates.
Organometallic CarboxylationSequential reaction of a custom organometallic reagent with CO₂ or activated acid. libretexts.orgWell-established reactivity, potential for diverse functionalization.Stoichiometric use of organometallic reagents, functional group tolerance.

Decarboxylation Reactions

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a primary reaction pathway for this compound. orgoreview.comchemistrytalk.org This process can be initiated through thermal, acidic, or enzymatic means, each with distinct mechanistic features.

Thermal Decarboxylation Mechanisms

The thermal decarboxylation of substituted malonic acids like this compound often proceeds through a concerted mechanism involving a cyclic transition state. chemistrytalk.orgmasterorganicchemistry.comucalgary.ca Heating the acid facilitates the formation of an enol intermediate, which then tautomerizes to the more stable final product. masterorganicchemistry.comscribd.com For malonic acid and its derivatives, this reaction is particularly facile due to the presence of a β-carbonyl group, which allows for a six-membered transition state. masterorganicchemistry.comucalgary.cascribd.com The process involves the breaking of a carbon-carbon bond and the simultaneous formation of a carbon-oxygen pi bond and a new carbon-hydrogen bond. masterorganicchemistry.com

The stability of iron(III) complexes with substituted malonic acids has been studied, indicating that these complexes are stable up to 200°C, after which they decompose. researchgate.net Thermogravimetric analysis (TGA) of iron(III) complexes with various substituted malonic acids shows a decomposition process that ultimately forms iron(III) oxide. niscair.res.in For instance, diaquobis(malonato)ferrate(III) undergoes a two-stage decomposition, losing two ligand molecules at 120°C and forming Fe₂O₃ at 230°C. researchgate.netniscair.res.in

Acid-Catalyzed Decarboxylation Processes

Acid catalysis provides an alternative pathway for the decarboxylation of α,β-unsaturated carboxylic acids. stackexchange.com This process typically involves the protonation of the α-β unsaturated system, which facilitates the cleavage of the carbon-carbon bond. scholaris.ca For α,β-unsaturated acids, protonation at the α-position can precede the loss of carbon dioxide. stackexchange.comscholaris.ca The presence of substituents at the β-carbon position that can stabilize an intermediate carbocation can make the acid more susceptible to decarboxylation under mild conditions. stackexchange.com

The mechanism for acid-catalyzed decarboxylation can vary depending on the substrate. scholaris.ca In some cases, the reaction proceeds by the loss of CO₂ followed by protonation of the resulting carbanion. scholaris.ca In others, particularly with an α-β site of unsaturation, protonation occurs first, followed by the elimination of CO₂. scholaris.ca The rate of acid-catalyzed decarboxylation often increases with increasing acidity, and studies on related compounds like pyrrole-2-carboxylic acid have shown a shift in the rate-determining step from proton transfer to carbon-carbon bond breaking as acidity increases. scholaris.ca A hydrolytic mechanism has also been proposed for the decarboxylation of some carboxylic acids in acidic solutions, which avoids the formation of high-energy protonated carbon dioxide. nih.gov This pathway involves the addition of water to the carboxyl group, followed by protonation and the formation of protonated carbonic acid. nih.gov

Enzymatic Decarboxylation Analogs and Mechanistic Insights

Enzymatic decarboxylation offers a highly selective and environmentally favorable alternative to chemical methods. nih.govnih.gov Arylmalonate decarboxylase (AMDase) is a notable enzyme that catalyzes the enantioselective decarboxylation of various disubstituted malonic acids. nih.govfrontiersin.org While this compound itself is not the primary substrate discussed in the context of known AMDases, the study of these enzymes provides valuable mechanistic insights applicable to the broader class of substituted malonic acids. nih.gov

AMDase, belonging to the Asp/Glu racemase superfamily, facilitates the stereoselective decarboxylation of α-aryl and α-alkenyl malonic acids. nih.gov The proposed mechanism involves the formation of a carbanion intermediate, and the enzyme's active site plays a crucial role in stabilizing this intermediate and controlling the stereochemistry of the subsequent protonation. nih.govelsevierpure.com

Another class of enzymes, ferulic acid decarboxylases (Fdc1), catalyzes the decarboxylation of α,β-unsaturated acids using a prenylated flavin mononucleotide (prFMN) cofactor. nih.govresearchgate.netresearchgate.net The mechanism is proposed to be a 1,3-dipolar cycloaddition. researchgate.netrsc.org These enzymatic reactions are often reversible and can be used for both decarboxylation and carboxylation. researchgate.net The study of these enzymatic systems highlights the potential for biocatalytic approaches to the transformation of compounds like this compound. frontiersin.org

Enol-Keto Tautomerism and its Role in Decarboxylation Intermediates

Keto-enol tautomerism is a fundamental process in the decarboxylation of β-keto acids and related compounds like this compound. masterorganicchemistry.comlibretexts.orglibretexts.org The enol form serves as a key intermediate in the thermal decarboxylation pathway. masterorganicchemistry.com The equilibrium between the keto and enol tautomers is typically catalyzed by either acid or base. masterorganicchemistry.comorganicchemistrytutor.comleah4sci.com

In acid-catalyzed tautomerization, the carbonyl oxygen is protonated, followed by deprotonation of the alpha-carbon to form the enol. masterorganicchemistry.comlibretexts.org The reverse process, conversion from the enol to the keto form, involves protonation at the α-carbon followed by deprotonation of the hydroxyl group. libretexts.org

The stability of the enol tautomer is influenced by factors such as substitution, conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.com For malonic acid, it can exist in both keto and enol tautomeric forms. vaia.com Quantum chemical calculations have shown that the keto-enol tautomerization of malonic acid can be self-catalyzed by both tautomers. researchgate.net The enol intermediate formed during decarboxylation is nucleophilic at the alpha-carbon and can react with electrophiles. masterorganicchemistry.com

Reactions Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is susceptible to electrophilic addition reactions.

Electrophilic Addition Reactions (e.g., Halogenation, Hydrohalogenation, Hydration)

Electrophilic addition to the double bond of this compound is an expected pathway of reactivity. In these reactions, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile.

Hydrohalogenation is the addition of hydrogen halides (HX) to the alkene functionality. chemeurope.comchemistrysteps.commasterorganicchemistry.com The reaction is initiated by the protonation of the double bond by the acid, leading to the formation of a carbocation intermediate. chemistrysteps.commasterorganicchemistry.com The stability of this carbocation follows the order: tertiary > secondary > primary. chemeurope.com Consequently, the hydrogen atom adds to the carbon with more hydrogen substituents, and the halide adds to the more substituted carbon, in accordance with Markovnikov's rule. chemeurope.comlibretexts.org The subsequent attack of the halide anion on the carbocation completes the addition. chemistrysteps.com In the presence of peroxides, the addition of HBr proceeds via a radical mechanism, leading to anti-Markovnikov addition. chemeurope.com

The reactivity of hydrogen halides follows the order HI > HBr > HCl, which corresponds to the acidity of these acids. masterorganicchemistry.com The addition of HCl is often slow and may not be synthetically useful. chemeurope.com

Reactions Involving Carboxylic Acid Functionalities

The two carboxylic acid groups are key reactive sites in this compound, allowing for a wide range of derivatization reactions.

This compound readily undergoes esterification with alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid, to form the corresponding diester. savemyexams.comlibretexts.org This is a reversible condensation reaction where a molecule of water is eliminated. savemyexams.com

HOOC-C(CH-CH₂CH₃)-COOH + 2 R-OH ⇌ R-OOC-C(CH-CH₂CH₃)-COO-R + 2 H₂O
(this compound) + (Alcohol) ⇌ (Diester) + (Water)

The reaction equilibrium can be shifted towards the product side by removing the water as it is formed, for example, by distillation. libretexts.org The mechanism of acid-catalyzed esterification involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of the alcohol. libretexts.org

Transesterification is another important reaction where the alkoxy group of an ester is exchanged with that of another alcohol. wikipedia.orgmasterorganicchemistry.com This reaction can be catalyzed by either acids or bases. wikipedia.orglibretexts.org For example, a dimethyl ester of this compound can be converted to a diethyl ester by reacting it with an excess of ethanol (B145695) in the presence of a catalyst. google.com This process is particularly useful for producing a variety of esters from a common precursor. researchgate.net

Table 1: Examples of Esterification and Transesterification Reactions

Reactant 1 Reactant 2 Catalyst Product Reaction Type
This compound Methanol H₂SO₄ Dimethyl propylidenepropanedioate Esterification google.com
This compound Ethanol HCl Diethyl propylidenepropanedioate Esterification libretexts.org

Dicarboxylic acids, such as this compound, can form cyclic anhydrides upon heating, although the ease of this reaction depends on the resulting ring size. libretexts.orgsalempress.com For this compound, intramolecular dehydration would lead to a five-membered ring anhydride (B1165640), which is generally a favorable process.

HOOC-C(CH-CH₂CH₃)-COOH → Propylidene-succinic anhydride + H₂O

The formation of cyclic anhydrides can also be facilitated by the use of dehydrating agents like phosphorus pentoxide or by employing catalytic methods. acs.orgresearchgate.net A notable method involves the use of a catalyst generated in situ from magnesium chloride and dialkyl dicarbonates, which operates under mild conditions to produce cyclic anhydrides in high yields. acs.orgacs.org

The resulting anhydride is a reactive intermediate that can be used for further synthesis. reactory.app Acid anhydrides are more reactive than esters but less reactive than acid chlorides. reactory.applibretexts.org They readily react with nucleophiles such as water (hydrolysis to the diacid), alcohols (to form a monoester), and amines (to form an amide-acid). salempress.comreactory.app

This compound can be converted into amides through various synthetic routes. A common method involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an acid anhydride, followed by reaction with an amine. libretexts.orgresearchgate.net

Direct amidation of the carboxylic acid with an amine is also possible, but it typically requires high temperatures to drive off the water formed. researchgate.net Alternatively, coupling reagents can be used to facilitate the reaction under milder conditions. researchgate.net A solvent-free method using urea (B33335) as the nitrogen source and boric acid as a catalyst has also been reported for the synthesis of amides from carboxylic acids. semanticscholar.org

The reaction with a diamine can lead to the formation of polyamides, which are important polymers. The general reaction for the formation of a diamide (B1670390) from this compound and a primary amine is as follows:

HOOC-C(CH-CH₂CH₃)-COOH + 2 R-NH₂ → R-NH-OC-C(CH-CH₂CH₃)-CO-NH-R + 2 H₂O

The resulting amides can be further modified, a process known as derivatization. sigmaaldrich.comnih.gov For example, the N-H protons of the amide can be replaced, or other functional groups can be introduced into the molecule. gcms.cz This allows for the synthesis of a wide array of compounds with tailored properties.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Propylpropanedioic acid
Diethyl propylidenepropanedioate
Dimethyl propylidenepropanedioate
Propylidene-succinic anhydride
meta-chloroperoxybenzoic acid (m-CPBA)
Isopropanol
Formic acid
Sulfuric acid
Phosphorus pentoxide
Magnesium chloride
Dialkyl dicarbonates
Urea
Boric acid
Ethanol
Methanol
Sodium ethoxide
Azomethine ylides
Dihydropyran
Cyclohexene
Epoxide

Salt Formation and Derivatization

As a dicarboxylic acid, this compound can undergo neutralization reactions with bases to form salts. nottingham.ac.uk The reaction with a stoichiometric amount of a strong base, such as sodium hydroxide, results in the formation of the corresponding disodium (B8443419) salt and water. nottingham.ac.uk The formation of salts can significantly alter the physical properties of the compound, such as its solubility in aqueous solutions. researchgate.net The ionization of the weak acid in solution leads to the formation of charged species, which are generally more soluble in water than the uncharged form. researchgate.net

The selection of the appropriate base is crucial in salt formation. Salts can be formed with various inorganic and organic bases. For instance, reaction with alkali metal hydroxides (e.g., NaOH, KOH) or alkaline earth metal hydroxides (e.g., Ca(OH)₂, Mg(OH)₂) will yield the corresponding metal salts. nottingham.ac.uk Amine bases can also be used to form ammonium (B1175870) salts. The choice of the counterion can be used to tailor the properties of the resulting salt for specific applications. taylorfrancis.com

Table 1: Examples of this compound Salts

BaseResulting Salt
Sodium Hydroxide (NaOH)Disodium Propylidenepropanedioate
Potassium Hydroxide (KOH)Dipotassium Propylidenepropanedioate
Calcium Hydroxide (Ca(OH)₂)Calcium Propylidenepropanedioate
Ammonia (NH₃)Diammonium Propylidenepropanedioate

It is important to consider the pKa values of the carboxylic acid groups and the strength of the base to predict the extent of salt formation and the pH of the resulting solution. libretexts.org For dicarboxylic acids, two distinct pKa values exist, corresponding to the ionization of the first and second carboxylic acid protons.

Further Derivatization and Functional Group Interconversions

Beyond simple salt formation, the carboxylic acid groups and the alkylidene moiety of this compound are amenable to a variety of further derivatization and functional group interconversions, expanding its synthetic utility.

Esters:

This compound can be converted to its corresponding esters through several established methods. The most common is the Fischer esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgyoutube.com This is an equilibrium-driven reaction, and the removal of water is often necessary to drive the reaction to completion. organic-chemistry.org

Alternatively, more reactive derivatives of the carboxylic acid can be used to facilitate esterification under milder conditions. For instance, the conversion of the dicarboxylic acid to its diacyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride allows for a rapid and often quantitative reaction with alcohols to form the diester. youtube.com Other activating agents, such as carbodiimides (e.g., DCC, EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can also promote ester formation. organic-chemistry.org

The choice of alcohol determines the resulting ester. For example, reaction with methanol would yield dimethyl propylidenepropanedioate, while reaction with ethanol would produce diethyl propylidenepropanedioate.

Amides:

Similarly, this compound can be converted to its corresponding diamides. The direct reaction of the dicarboxylic acid with amines is generally not efficient and requires high temperatures to drive off the water formed. ukim.mk A more common approach involves the activation of the carboxylic acid groups. iajpr.com

One method is to first convert the dicarboxylic acid to its diacyl chloride, which then readily reacts with a primary or secondary amine to form the corresponding diamide. hud.ac.uk Another strategy involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDEC), which facilitate amide bond formation by activating the carboxylic acid. iajpr.com A variety of amines can be used, leading to a wide range of N-substituted amides. organic-chemistry.org

Table 2: Reagents for Ester and Amide Synthesis

Desired DerivativeReagent(s)Reaction Conditions
DiesterAlcohol, Acid Catalyst (e.g., H₂SO₄)Heat, Removal of Water organic-chemistry.orgyoutube.com
DiesterThionyl Chloride (SOCl₂), then AlcoholTypically at room temperature youtube.com
DiamideThionyl Chloride (SOCl₂), then AmineTypically at low to room temperature hud.ac.uk
DiamideAmine, Coupling Agent (e.g., DCC)Room temperature iajpr.com

The carbon-carbon double bond in the propylidene group of this compound is a site for various addition reactions. savemyexams.com These reactions allow for the introduction of new functional groups and the modification of the carbon skeleton.

Hydrogenation:

Catalytic hydrogenation of the double bond can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This reaction reduces the alkylidene group to an alkyl group, yielding propylpropanedioic acid.

Halogenation:

The double bond can react with halogens such as bromine (Br₂) or chlorine (Cl₂) in an inert solvent to form the corresponding dihalo derivative. ksu.edu.sa This electrophilic addition reaction proceeds through a cyclic halonium ion intermediate. ksu.edu.sa

Hydrohalogenation:

The addition of hydrogen halides (e.g., HBr, HCl) across the double bond follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. rutgers.edu However, in the presence of peroxides, the addition of HBr can proceed via a free-radical mechanism, leading to the anti-Markovnikov product. rutgers.edu

Hydration:

Acid-catalyzed hydration of the double bond results in the addition of water, forming a hydroxy-substituted propanedioic acid derivative. rutgers.edu This reaction also typically follows Markovnikov's rule. rutgers.edu Alternatively, hydroboration-oxidation provides a method for the anti-Markovnikov addition of water. bhu.ac.in

Epoxidation:

The double bond can be converted to an epoxide, a three-membered ring containing an oxygen atom, by reaction with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). mychemblog.com This reaction, known as the Prilezhaev reaction, is a stereospecific syn-addition. mychemblog.com

Table 3: Reactions of the Alkylidene Moiety

ReactionReagent(s)Product
HydrogenationH₂, Pd/CPropylpropanedioic acid
BrominationBr₂2,3-Dibromo-2-propylpropanedioic acid
HydrobrominationHBr2-(2-Bromopropyl)propanedioic acid (Markovnikov)
Hydration (acid-catalyzed)H₂O, H⁺2-(2-Hydroxypropyl)propanedioic acid (Markovnikov) rutgers.edu
Epoxidationm-CPBA2-(2-Methyloxiran-2-yl)propanedioic acid

Detailed Reaction Mechanisms for Knoevenagel Condensation, Decarboxylation, and Addition Reactions

The formation and subsequent reactions of this compound are governed by fundamental organic reaction mechanisms, including the Knoevenagel condensation, decarboxylation, and Michael addition.

Knoevenagel Condensation The synthesis of this compound is achieved via the Knoevenagel condensation, a modification of the aldol (B89426) condensation. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.orgnumberanalytics.comslideshare.net In the case of this compound, the active methylene compound is propanedioic acid (malonic acid), and the carbonyl compound is propanal. The reaction is typically catalyzed by a weak base, such as an amine like piperidine or pyridine. wikipedia.orgchemistrylearner.com

The mechanism proceeds through several key steps:

Enolate Formation : The basic catalyst deprotonates the active methylene compound (malonic acid), forming a resonance-stabilized enolate ion. numberanalytics.comchemistrylearner.com The presence of two electron-withdrawing carboxyl groups makes the methylene protons sufficiently acidic for deprotonation by a mild base. wikipedia.org

Nucleophilic Attack : The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of propanal. numberanalytics.comchemistrylearner.com This step results in the formation of a β-hydroxy dicarboxylic acid intermediate (an aldol-type adduct). sigmaaldrich.com

Dehydration : The intermediate alcohol typically undergoes spontaneous dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product, this compound. sigmaaldrich.comnumberanalytics.com

A common variant is the Doebner modification, which uses pyridine as the solvent and catalyst. When one of the activating groups on the nucleophile is a carboxylic acid, as in malonic acid, the condensation is often followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Decarboxylation this compound, being a derivative of malonic acid with a double bond in conjugation with the carboxyl groups, can undergo decarboxylation, particularly upon heating. chemistrysteps.com This reaction involves the removal of a carboxyl group and the release of carbon dioxide (CO₂). wikipedia.org The mechanism for β-dicarboxylic acids like this proceeds through a concerted, cyclic six-membered transition state. chemistrysteps.commasterorganicchemistry.com This process results in the formation of an enol intermediate, which subsequently tautomerizes to the more stable final product. chemistrysteps.com In the context of the Doebner modification, this decarboxylation can occur in the same pot as the condensation reaction. wikipedia.org

Addition Reactions As an α,β-unsaturated carbonyl compound, this compound can act as a Michael acceptor in conjugate addition reactions, also known as the Michael reaction. wikipedia.orglibretexts.org This reaction involves the addition of a nucleophile (a Michael donor), such as an enolate, to the β-carbon of the carbon-carbon double bond. wikipedia.orgbyjus.com

The mechanism is as follows:

A base deprotonates the Michael donor to create a nucleophilic carbanion. wikipedia.orgdalalinstitute.com

The nucleophile attacks the electrophilic β-carbon of this compound in a conjugate addition. wikipedia.org

This forms a new resonance-stabilized enolate intermediate. dalalinstitute.com

The enolate is then protonated by the protonated base or a solvent molecule to yield the final adduct. wikipedia.orgbyjus.com

This reaction is thermodynamically favorable as it results in the formation of a strong carbon-carbon single bond. libretexts.org

Transition State Analysis and Reaction Energetics of Elementary Steps

The energetics and transition states of the key reactions involving this compound can be investigated using computational chemistry methods like Density Functional Theory (DFT) and QM/MM. nih.govwikipedia.orgsmu.edu These studies provide insight into reaction barriers and the stability of intermediates.

Decarboxylation The decarboxylation of β-keto acids, which is mechanistically similar to that of malonic acids, has also been studied computationally and experimentally. The activation energy for the decarboxylation of acetoacetic acid in aqueous solution is approximately 23.7 kcal mol⁻¹. masterorganicchemistry.com Molecular dynamics simulations on a set of organic acids showed that the free energy cost for decarboxylation is largely dictated by the intrinsic gas-phase reaction energy. nih.gov However, solvent effects play a crucial role, with aqueous solutions showing higher free energy barriers compared to reactions in aprotic solvents like dimethylformamide (DMF) due to greater stabilization of the reactant by water. nih.gov

Table 1: Representative Calculated Energy Barriers for Related Reactions
Reaction TypeExample SystemCalculated ParameterValueSource(s)
Knoevenagel CondensationBenzaldehyde + AcetylacetoneFree Energy Barrier (ΔG‡)28.8 kcal/mol rsc.org
DecarboxylationAcetoacetic AcidActivation Energy (Ea)23.7 kcal/mol masterorganicchemistry.com
Deacetalisation-KnoevenagelBenzaldehyde dimethyl acetal (B89532) + MalononitrileEnergy Barrier (ΔE‡)~22 kJ/mol (~5.3 kcal/mol) nih.gov

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. york.ac.uk Although these species are often short-lived and present in low concentrations, modern analytical techniques allow for their study. nih.govresearchgate.net

Key Intermediates:

Knoevenagel Condensation : The primary intermediates are the enolate of the active methylene compound (malonic acid) and the subsequent β-hydroxy carbonyl adduct (the aldol product) formed after nucleophilic attack but before dehydration. sigmaaldrich.comchemistrylearner.com

Decarboxylation : The decarboxylation of a malonic acid derivative proceeds through a cyclic transition state to form an enol intermediate, which then tautomerizes to the final product. chemistrysteps.commasterorganicchemistry.com

Michael Addition : The key intermediate is a resonance-stabilized enolate formed after the conjugate addition of the nucleophile to the α,β-unsaturated system. wikipedia.orgdalalinstitute.com

Characterization Techniques: The characterization of these elusive intermediates is a significant analytical challenge. americanpharmaceuticalreview.com A combination of spectroscopic and spectrometric methods is often employed.

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting charged intermediates directly from the reaction solution. europa.eunih.gov Tandem mass spectrometry (MS/MS) can provide structural information about these transient species. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : Low-temperature NMR can be used to observe and characterize less stable intermediates that would decompose at room temperature. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy, particularly when combined with mass spectrometry in techniques like infrared ion spectroscopy, can provide detailed structural characterization of isolated, gas-phase intermediates. nih.goveuropa.eursc.org

For instance, studies on related systems have successfully used HPLC-MS and NMR to identify initial reaction intermediates, such as hemiacetals and thiazolidines, in reactions between aldehydes and other reagents. nih.gov

Elucidation of Stereochemical Mechanisms and Factors Governing Selectivity

Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical aspect of organic synthesis. numberanalytics.com In the context of this compound, the primary stereochemical consideration is the geometry of the carbon-carbon double bond formed during the Knoevenagel condensation, leading to either the (E)- or (Z)-isomer.

Stereochemical Mechanism The Knoevenagel condensation can be reversible, and the stereochemistry of the final product is often under thermodynamic control. rsc.org The elimination step to form the alkene can proceed via an anti-elimination pathway from the intermediate aldol adduct. rsc.org The ultimate E/Z ratio is determined by the relative stability of the two isomers. For this compound, the (E)-isomer, where the larger propyl and carboxyl groups are further apart, is generally expected to be the more thermodynamically stable and thus the major product. rsc.org

A number of factors can influence the stereochemical outcome of such reactions. numberanalytics.comresearchgate.net The careful selection of these parameters is crucial for controlling selectivity.

Table 2: Factors Governing Stereoselectivity
FactorDescriptionSource(s)
Substrate Structure Steric hindrance and electronic properties of substituents on both the carbonyl compound and the active methylene compound can favor the formation of one isomer over another. numberanalytics.com
Catalyst The nature and bulkiness of the catalyst (e.g., amine base or Lewis acid) can influence the geometry of the transition state, thereby affecting selectivity. Bulky Lewis acids can promote exo-selectivity in related reactions. numberanalytics.comrsc.org
Solvent The polarity of the solvent can affect the reaction rate and the stability of the transition states and intermediates, which can alter the stereochemical outcome. numberanalytics.com
Temperature Temperature can impact the reaction rate and the equilibrium position between different stereoisomers by altering the relative energies of the transition states. numberanalytics.com
Reaction Time If the reaction is reversible, longer reaction times can allow the system to reach thermodynamic equilibrium, favoring the most stable isomer. wikipedia.org

Computational studies, such as those using DFT, are valuable tools for analyzing the factors that control stereoselectivity, allowing researchers to understand and predict the effects of different catalysts and reaction conditions. rsc.org

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For propylidenepropanedioic acid, ¹H and ¹³C NMR are fundamental for assigning the proton and carbon frameworks, while 2D NMR techniques provide crucial connectivity information.

In ¹H NMR spectroscopy, the chemical environment of each proton in a molecule dictates its resonance frequency, or chemical shift (δ), reported in parts per million (ppm). The expected ¹H NMR spectrum of this compound would feature distinct signals for the protons of the propylidene group, the methine proton on the propanedioic acid backbone, and the acidic protons of the carboxyl groups.

The carboxylic acid protons are typically observed as broad singlets at a significantly downfield chemical shift, often above 10-12 ppm, due to their acidic nature and hydrogen bonding. hmdb.ca The exact position can vary with solvent and concentration. The vinyl proton of the propylidene group would appear in the olefinic region, generally between 5.0 and 7.0 ppm. Its coupling to the adjacent methylene (B1212753) protons would likely result in a triplet multiplicity. The methylene protons of the ethyl moiety within the propylidene group would be expected in the range of 2.0-2.5 ppm, appearing as a quintet or multiplet due to coupling with both the vinyl proton and the terminal methyl protons. The terminal methyl group protons would resonate furthest upfield, typically around 1.0-1.5 ppm, and would be split into a triplet by the adjacent methylene group. libretexts.org The lone proton on the central carbon of the dicarboxylic acid would likely appear as a singlet in the region of 3.5-4.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-COOH >10 Broad Singlet
=CH-CH₂- 5.0 - 7.0 Triplet
-CH-COOH 3.5 - 4.5 Singlet
=CH-CH₂-CH₃ 2.0 - 2.5 Multiplet

Note: These are predicted values based on standard chemical shift ranges and coupling patterns. Actual experimental values may vary.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbons of the two carboxylic acid groups are the most deshielded and would appear furthest downfield, typically in the 165-185 ppm region. nih.gov The sp² hybridized carbons of the double bond would be found between 120 and 150 ppm. The sp³ hybridized carbons, including the central methine carbon and the carbons of the propyl group, would resonate at higher fields (further upfield), generally between 10 and 60 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C OOH 165 - 185
C =CH- 130 - 150
C=C H- 120 - 140
-C H(COOH)₂ 40 - 60
=CH-C H₂-CH₃ 20 - 35

Note: These are predicted values based on standard chemical shift ranges. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the structure of a molecule by showing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. columbia.edu For this compound, COSY would show cross-peaks between the vinyl proton and the adjacent methylene protons, and between those methylene protons and the terminal methyl protons, confirming the propyl group's connectivity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. osti.gov This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the structure of this compound. wur.nl

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds. utsunomiya-u.ac.jp It is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbons and the sp² carbon of the double bond not bearing a proton. Correlations would be expected from the vinyl proton to the carbonyl carbons, for instance. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can provide insights into the molecule's stereochemistry and preferred conformation.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. scirp.org The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A very broad and strong absorption band would be anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. orgchemboulder.com A sharp and intense peak corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acids would be expected around 1700-1725 cm⁻¹. The presence of conjugation with the C=C double bond might shift this peak to a slightly lower wavenumber. The C=C stretching vibration would likely appear around 1640-1680 cm⁻¹. C-O stretching and O-H bending vibrations would also be present in the fingerprint region (below 1500 cm⁻¹). orgchemboulder.com

Table 3: Expected FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Strong, Very Broad
Carbonyl C=O Stretch 1700 - 1725 Strong, Sharp
Alkene C=C Stretch 1640 - 1680 Medium
Carboxylic Acid C-O Stretch 1210 - 1320 Strong

Note: These are characteristic ranges and the exact position and shape of the peaks can be influenced by the molecular environment.

Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. renishaw.com While O-H stretching vibrations are typically weak in Raman spectra, the C=O and C=C stretching vibrations are expected to produce strong and sharp signals, making Raman spectroscopy particularly useful for analyzing the carbon backbone and unsaturated systems. The C=C double bond in this compound would likely give a strong Raman band around 1640-1680 cm⁻¹. The carbonyl C=O stretch would also be clearly visible. Raman spectroscopy is highly sensitive to molecular symmetry; for crystalline samples, it can provide information about the crystal structure and intermolecular interactions. Current time information in Bangalore, IN.

Vibrational Mode Assignments and Conformational Analysis

The analysis of vibrational spectra allows for the assignment of specific absorption or scattering bands to the vibrational modes of functional groups within the this compound molecule. Key vibrational modes include the stretching and bending of C-H, C=C, C-C, and C=O bonds, as well as the characteristic vibrations of the carboxylic acid groups. For instance, the C=O stretching vibrations in carboxylic acids typically appear in the region of 1700-1725 cm⁻¹ in the IR spectrum. researchgate.net The presence of a carbon-carbon double bond (C=C) gives rise to a stretching vibration that is also observable.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. organicchemistrytutor.comchemistrysteps.com For this compound, rotations around the C-C single bonds allow for various conformations. These different spatial arrangements can lead to subtle shifts in the vibrational frequencies, which can be detected by IR and Raman spectroscopy. core.ac.uk By comparing experimental spectra with theoretical calculations, such as those from Density Functional Theory (DFT), the most stable conformations of the molecule can be determined. core.ac.uk The study of how the vibrational spectrum changes with environmental conditions can also provide insights into the conformational dynamics of the molecule.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edulongdom.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of light absorbed corresponds to the energy difference between these orbitals.

For this compound, the presence of chromophores, or light-absorbing groups, is key to its UV-Vis spectrum. msu.edu The carboxylic acid groups and the carbon-carbon double bond act as chromophores. The electronic transitions of interest are typically π → π* (pi to pi star) and n → π* (non-bonding to pi star) transitions. libretexts.org The π → π* transitions, arising from the C=C and C=O double bonds, are generally more intense than the n → π* transitions, which involve the non-bonding electrons of the oxygen atoms in the carboxylic acid groups. bspublications.net

The conjugation of the C=C double bond with the C=O of the carboxylic acid groups influences the wavelength of maximum absorption (λmax). libretexts.org Conjugation typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). msu.edu The pH of the solution can also affect the UV-Vis spectrum, as the ionization state of the carboxylic acid groups will alter the electronic environment of the chromophores. bspublications.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. acdlabs.com In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, a soft ionization technique would yield a prominent molecular ion peak ([M]⁺), which corresponds to the molecular weight of the intact molecule. acdlabs.com Hard ionization techniques, such as electron ionization (EI), impart more energy to the molecule, causing it to fragment in a reproducible manner. acdlabs.complos.org

The fragmentation pattern provides valuable structural information. For carboxylic acids, characteristic fragmentation pathways include the loss of a hydroxyl group (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). libretexts.org The fragmentation of the propylidene chain would also produce a series of characteristic peaks. For example, the loss of alkyl fragments can lead to clusters of peaks separated by 14 mass units (CH₂). libretexts.org Analysis of these fragment ions allows for the reconstruction of the original molecular structure. nih.govuou.ac.in

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts. ugent.be

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like carboxylic acids. upb.ro A solution of the sample is passed through a column packed with a stationary phase. Different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase, leading to their separation. sielc.com For this compound, reversed-phase HPLC with a C18 column is a common approach. jasco-global.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with the addition of an acid to keep the carboxylic acid groups in their protonated form. osti.gov A UV detector is often used for detection, as the chromophores in the molecule absorb UV light. upb.ro HPLC can be used to determine the purity of a sample by quantifying the area of the peak corresponding to this compound relative to the areas of any impurity peaks. google.com

Computational Chemistry and Theoretical Studies

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanics is ideal for studying electronic structure, molecular dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For dicarboxylic acids, MD simulations are invaluable for conformational sampling, especially in solution. researchgate.net These simulations can reveal the different shapes (conformers) a molecule like propylidenepropanedioic acid can adopt and the timescale of transitions between them. All-atom MD simulations have been used to study the aggregation of dicarboxylic acids in aqueous solutions, which is driven by intermolecular interactions such as hydrogen bonding and van der Waals forces. semanticscholar.orgchemrxiv.orgosti.gov Such studies provide molecular-level insight into how these molecules behave in a condensed phase, which is crucial for understanding their physical properties. rsc.orgresearchgate.net

Conformational Analysis and Exploration of Potential Energy Surfaces

This compound, with its rotatable single bonds, can exist in multiple conformations. Conformational analysis aims to identify the most stable of these conformers and to determine the energy barriers that separate them. This is achieved by systematically changing the dihedral angles of the molecule and calculating the energy at each point, thereby mapping out the potential energy surface (PES).

Computational studies on unsaturated dicarboxylic acids have revealed the existence of conformational polymorphism, where different conformers can co-exist in the solid state. rsc.orgrsc.org The relative energies of these conformers are often very close, and computational methods can predict which are most likely to be observed experimentally. For malonic acid derivatives, gas-phase electron diffraction combined with ab initio calculations has been used to determine their conformational properties. grafiati.com Understanding the PES is crucial as the molecular conformation can significantly influence its reactivity and interactions with other molecules. nih.gov

Reaction Pathway Elucidation and Transition State Modeling

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. For this compound, this is particularly relevant for understanding its formation via the Knoevenagel condensation and its potential subsequent reactions, such as decarboxylation.

Theoretical studies using DFT have extensively mapped out the mechanism of the Knoevenagel condensation. pw.live These studies model the reaction between an aldehyde (like propanal) and an active methylene (B1212753) compound (like propanedioic acid) in the presence of a catalyst. rsc.orgresearchgate.net The calculations identify the key intermediates, such as enolates and iminium ions, and locate the transition state for each elementary step. acs.org The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction rate. nih.govshd-pub.org.rs For example, DFT studies on the piperidine-catalyzed Knoevenagel condensation have detailed the free energy profile, identifying the rate-determining step. acs.org

Furthermore, the decarboxylation of β-dicarboxylic acids is a well-studied reaction computationally. masterorganicchemistry.comorganicchemistrytutor.com Theoretical models, often using DFT or high-level ab initio methods like CCSD(T), have characterized the cyclic six-membered transition state involved in this concerted pericyclic reaction. rsc.orgcaltech.eduwikipedia.org These models provide activation energies that are in good agreement with experimental observations and explain the relative ease of decarboxylation for this class of compounds. nih.gov

Table 2: Illustrative Calculated Activation Energies for Relevant Reaction Types

ReactionReactantsCatalyst/ConditionsComputational MethodCalculated Activation Energy (kcal/mol)Reference
Knoevenagel CondensationBenzaldehyde + AcetylacetonePiperidine (B6355638) in Methanol (B129727)DFT (unspecified)~30.6 (uncatalyzed), lower with catalyst acs.org
Knoevenagel CondensationBenzaldehyde + Ethyl CyanoacetateIRMOF-3DFTPathway dependent rsc.org
DecarboxylationMalonic AcidGas PhaseB3LYP/6-311++G(3df,3pd)26-28 caltech.edu
DecarboxylationMalonic AcidGas PhaseCCSD(T)/6-311++G(d,p)32.16 rsc.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate both the theoretical models and the experimental assignments. For this compound, theoretical calculations, typically using Density Functional Theory (DFT) methods, can predict various spectroscopic parameters.

Vibrational Spectroscopy (Infrared and Raman): Theoretical calculations can determine the vibrational frequencies of a molecule in the gas phase. masterorganicchemistry.com These calculated frequencies often show a systematic deviation from experimental values, which are typically measured in the solid or liquid state, due to factors like intermolecular interactions and the neglect of anharmonicity in the calculations. masterorganicchemistry.comjocpr.com Scaling factors are commonly applied to the calculated frequencies to improve agreement with experimental data. masterorganicchemistry.com For dicarboxylic acids like this compound, characteristic vibrational modes include the O-H stretching of the carboxylic acid groups, the C=O stretching, and various C-C and C-H bending and stretching modes. For instance, the C=O stretching frequency in carboxylic acids is sensitive to the electronic environment and hydrogen bonding. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (δ) in ¹H and ¹³C NMR spectra can also be calculated. github.ioembl-hamburg.de The accuracy of these predictions depends on the level of theory and the basis set used. github.io For this compound, one would expect distinct signals for the propylidene group protons and carbons, as well as for the acidic protons and the carboxyl carbons. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl groups. libretexts.orgunits.it

A hypothetical comparison between predicted and experimental spectroscopic data for this compound is presented in Table 1. Such a comparison is crucial for confirming the molecular structure and understanding its electronic properties. researchgate.netresearchgate.net

Table 1: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

Spectroscopic Parameter Predicted Value (DFT/B3LYP) Experimental Value
¹H NMR Chemical Shift (ppm)
-COOH 12.1 12.0
=CH- 6.8 6.7
-CH₂- 2.5 2.4
-CH₃ 1.1 1.0
¹³C NMR Chemical Shift (ppm)
-COOH 168 167
=C< 145 144
=CH- 130 129
-CH₂- 30 29
-CH₃ 13 12
IR Frequency (cm⁻¹)
O-H stretch 3100 (scaled) 3050
C=O stretch 1715 (scaled) 1705

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental and theoretical studies on this compound were not found in the public domain.

Theoretical Predictions of Acidity and Basicity (pKa Calculations)

The acid dissociation constant (pKa) is a critical parameter that quantifies the acidity of a molecule in solution. libretexts.org Theoretical methods can be employed to predict pKa values, providing valuable information, especially for compounds that are difficult to synthesize or measure experimentally. reachdevices.com

For a dicarboxylic acid like this compound, there are two pKa values corresponding to the stepwise dissociation of the two carboxylic acid protons. acdlabs.com

HOOC-CH(CH₂CH₃)-COOH ⇌ ⁻OOC-CH(CH₂CH₃)-COOH + H⁺ (pKa₁) ⁻OOC-CH(CH₂CH₃)-COOH ⇌ ⁻OOC-CH(CH₂CH₃)-COO⁻ + H⁺ (pKa₂)

The calculation of pKa values often involves thermodynamic cycles that combine gas-phase deprotonation energies with solvation free energies of the acidic and conjugate base species. Various computational models, including those based on DFT and continuum solvation models, are used for this purpose. reachdevices.com

For dicarboxylic acids, the first pKa is generally lower (more acidic) than that of a corresponding monocarboxylic acid due to the electron-withdrawing inductive effect of the second carboxyl group. acdlabs.com Conversely, the second pKa is higher (less acidic) because it involves the removal of a proton from an already negatively charged species. The alkyl substituent, in this case, the propylidene group, can also influence the acidity through inductive effects.

Based on trends for similar alkyl-substituted malonic acids, hypothetical predicted pKa values for this compound are presented in Table 2. libretexts.org

Table 2: Hypothetical Predicted pKa Values for this compound

Dissociation Step Predicted pKa
pKa₁ ~2.5

Note: The data in this table is hypothetical and estimated based on values for structurally similar compounds. Specific pKa calculations for this compound were not found in the public domain.

Development of Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.comunlp.edu.ar These models are valuable tools in drug discovery and environmental science for predicting the properties of new or untested chemicals. nih.gov

For a class of compounds like dicarboxylic acids, QSAR/QSPR models can be developed to predict properties such as toxicity, molar refractivity, or polarizability. nih.govresearchgate.net These models are typically built using a set of known compounds (a training set) and then validated using an independent set of compounds (a test set).

The models are based on molecular descriptors, which are numerical representations of the chemical structure. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Related to the electron distribution in the molecule.

Physicochemical descriptors: Such as the logarithm of the octanol-water partition coefficient (logP), which describes hydrophobicity.

For dicarboxylic acids, QSAR studies have shown that toxicity can often be correlated with hydrophobicity (logP) and electronic parameters like the energy of the lowest unoccupied molecular orbital (E_LUMO). nih.gov QSPR models for aliphatic carboxylic acids have successfully used topological indices to predict properties like molar refraction and polarizability. mdpi.comresearchgate.net

A hypothetical QSAR/QSPR model for a series of alkyl-substituted dicarboxylic acids, including this compound, might take the following form:

Predicted Property = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...

Where the "Predicted Property" could be a measure of biological activity or a physicochemical property, and the "Descriptors" are calculated molecular properties. The coefficients (c₀, c₁, c₂) are determined through statistical regression analysis.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Malonic acid

Reaction Kinetics and Thermodynamics

Kinetic Studies of Propylidenepropanedioic Acid Transformations

Kinetic studies are fundamental to understanding the rates and mechanisms of chemical reactions. For transformations involving this compound, such studies would involve monitoring the concentration of reactants or products over time under various conditions.

Determination of Rate Laws and Reaction Orders

A rate law is an equation that links the reaction rate with the concentrations of reactants. csbsju.edu It is determined experimentally and cannot be deduced from the reaction stoichiometry alone, unless the reaction is a single elementary step. nih.gov For a hypothetical reaction involving this compound, the rate law would take the general form:

Rate = k[this compound]x[Reactant B]y...

No specific rate laws or reaction orders for transformations of this compound have been documented in the available literature.

Measurement of Activation Energies and Pre-exponential Factors

The activation energy (Ea) represents the minimum energy required for a reaction to occur upon collision of reactant molecules. youtube.com It is a critical parameter for understanding the temperature dependence of a reaction rate, as described by the Arrhenius equation:

k = A * e(-Ea/RT)

Where k is the rate constant, A is the pre-exponential factor (related to collision frequency and orientation), R is the ideal gas constant, and T is the temperature in Kelvin.

Experimentally, the activation energy is determined by measuring the rate constant at different temperatures. youtube.com A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, from which Ea can be calculated. youtube.comwebflow.com

There are no published values for the activation energy or pre-exponential factor for reactions involving this compound.

Catalytic Effects on Reaction Rates and Efficiency

A catalyst increases the rate of a chemical reaction without being consumed by providing an alternative reaction pathway with a lower activation energy. youtube.com Catalysts can be homogeneous or heterogeneous and play a crucial role in improving reaction efficiency and selectivity. For dicarboxylic acids, various catalytic systems, including acid, base, or metal catalysts, can be employed depending on the specific transformation, such as esterification, hydrogenation, or decarboxylation. researchgate.netmdpi.com

For instance, Brønsted acids are known to catalyze certain organic reactions by protonating reactants, thereby making them more susceptible to nucleophilic attack. rsc.org The efficiency of a catalyst is often evaluated by comparing the catalyzed reaction rate to the uncatalyzed rate under the same conditions.

Specific studies on the catalytic effects on reactions of this compound, including data on rate enhancement or catalyst efficiency, are not available in the reviewed sources.

Thermodynamic Analysis of Chemical Equilibria

Thermodynamic analysis provides insight into the spontaneity and extent of a chemical reaction at equilibrium. It involves the determination of key state functions like Gibbs free energy, enthalpy, and entropy.

Determination of Equilibrium Constants

The equilibrium constant (K) quantifies the relationship between the concentrations of products and reactants once a reaction has reached equilibrium. For a generic acid dissociation of this compound in water:

HA(aq) + H₂O(l) ⇌ H₃O⁺(aq) + A⁻(aq)

The acid dissociation constant (Ka) is expressed as:

Ka = ([H₃O⁺][A⁻]) / [HA]

The value of K can be determined by measuring the concentrations of all species at equilibrium. libretexts.orggithub.io For acid-base reactions, this can often be achieved through techniques like pH measurements or titration. youtube.comyoutube.com

No specific equilibrium constants for reactions involving this compound, including its acid dissociation constants (pKa values), have been reported in the available scientific literature. For dicarboxylic acids in general, the first dissociation constant (Ka1) is typically larger than that of a comparable monocarboxylic acid due to the electron-withdrawing effect of the second carboxyl group. libretexts.org

Calculation of Gibbs Free Energy, Enthalpy, and Entropy Changes

The change in Gibbs free energy (ΔG) indicates the spontaneity of a reaction under constant temperature and pressure. A negative ΔG signifies a spontaneous reaction. chemguide.co.ukyoutube.com The standard Gibbs free energy change (ΔG°) is related to the equilibrium constant (K) by the equation:

ΔG° = -RT ln(K)

ΔG° can also be calculated from the standard enthalpy change (ΔH°) and standard entropy change (ΔS°) of the reaction: purdue.eduopenmopac.net

ΔG° = ΔH° - TΔS°

ΔH° represents the heat absorbed or released during the reaction, while ΔS° reflects the change in the system's disorder. These values are typically determined through calorimetry or calculated from standard heats of formation and standard entropies of the reactants and products. chemguide.co.uk

Specific thermodynamic data such as standard Gibbs free energy of formation (ΔG°f), standard enthalpy of formation (ΔH°f), and standard molar entropy (S°) for this compound are not available in standard thermodynamic databases or the surveyed literature. wikipedia.orgpg.edu.pl Therefore, calculations of ΔG°, ΔH°, and ΔS° for its reactions cannot be performed.

Principles of Kinetic vs. Thermodynamic Control in Product Distribution

In chemical reactions where multiple products can be formed, the distribution of these products is governed by the principles of kinetic and thermodynamic control. fiveable.mewikipedia.orgucalgary.cajackwestin.com The selection between these two control regimes is primarily influenced by reaction conditions such as temperature, reaction time, and the use of catalysts. wikipedia.org

Kinetic Control: At lower temperatures and shorter reaction times, the reaction is typically under kinetic control. fiveable.meucalgary.ca Under these conditions, the product that is formed the fastest will be the major product. ucalgary.calibretexts.org This is because the reactants have enough energy to overcome the lowest activation energy barrier among the competing pathways, but not enough to reverse the reaction. The product formed under kinetic control is known as the kinetic product. ucalgary.cajackwestin.comlibretexts.org

Factors Influencing Product Distribution:

FactorKinetic Control FavoredThermodynamic Control Favored
Temperature LowHigh
Reaction Time ShortLong
Reversibility Irreversible ConditionsReversible Conditions
Major Product Product with the lowest activation energy (Fastest forming)Product with the lowest Gibbs free energy (Most stable)

It is important to note that a comprehensive search of scientific databases and literature did not yield any specific studies on the kinetic versus thermodynamic control of reactions involving this compound. Therefore, no experimental data on the product distribution for this specific compound under different reaction conditions can be presented.

Computational Approaches to

Computational chemistry provides powerful tools for investigating the kinetics and thermodynamics of chemical reactions. mdpi.com These methods can be used to calculate the energies of reactants, products, and transition states, thereby providing insights into reaction pathways and predicting product distributions. ajpchem.orgemich.edu

Theoretical investigations can determine various physicochemical properties that influence the reactivity of a compound, such as:

Total energy

HOMO-LUMO gap

Chemical hardness and softness

Ionization potential and electron affinity

Electronegativity

Dipole moment

By mapping the potential energy surface of a reaction, computational models can identify the transition state structures and calculate their corresponding activation energies. This information is crucial for understanding the kinetics of a reaction. jackwestin.com Similarly, by calculating the Gibbs free energies of the reactants and products, the thermodynamics of a reaction can be determined, allowing for the prediction of the equilibrium constant and the relative stability of the products. nih.gov

A variety of computational methods are employed for these purposes, including density functional theory (DFT) and other quantum mechanical approaches. ajpchem.orgscispace.com These methods have been successfully applied to study the reaction mechanisms and substituent effects in a wide range of organic compounds. ajpchem.orgscispace.comnih.gov

Despite the broad applicability of these computational techniques, no specific theoretical studies on the reaction kinetics or thermodynamics of this compound have been found in the reviewed literature. Consequently, there is no computational data available to report for this particular compound.

Acid Base Properties and Their Influence on Reactivity

Acidity of Carboxylic Acid Groups in Propylidenepropanedioic Acid

This compound, as a dicarboxylic acid, can donate two protons. The acidity of these protons is not identical. The first dissociation constant (pKa1) is lower (indicating a stronger acid) than that of a comparable monocarboxylic acid, while the second dissociation constant (pKa2) is higher (indicating a weaker acid). libretexts.org Carboxylic acids are significantly more acidic than alcohols, with pKa values typically in the range of 3-5, compared to 16 or higher for alcohols. libretexts.orgintermediateorgchemistry.co.uk This enhanced acidity is primarily due to the resonance stabilization of the resulting carboxylate anion. libretexts.orglibretexts.org

The dissociation equilibria in water are as follows:

First Dissociation: H₂A + H₂O ⇌ H₃O⁺ + HA⁻

Second Dissociation: HA⁻ + H₂O ⇌ H₃O⁺ + A²⁻

While specific experimental pKa values for this compound are not readily found in the literature, a comparison with structurally related dicarboxylic acids provides insight into its expected acid strength. The presence of the C=C double bond in conjugation with the carboxyl groups influences the pKa values relative to saturated dicarboxylic acids like malonic acid.

Dicarboxylic AcidStructurepKa1pKa2
Malonic AcidHOOC-CH₂-COOH2.835.69
Succinic AcidHOOC-(CH₂)₂-COOH4.215.64
Glutaric AcidHOOC-(CH₂)₃-COOH4.345.41
Maleic Acid (cis)cis-HOOC-CH=CH-COOH1.96.07
Fumaric Acid (trans)trans-HOOC-CH=CH-COOH3.034.44

Table 1. Comparative pKa values of selected dicarboxylic acids in water at 25°C. engineeringtoolbox.comwikipedia.orgnih.gov The values illustrate the electronic effects of the separating group on the two acidic protons.

The acidity of the carboxyl groups in this compound is a direct result of combined inductive and resonance effects. uci.edu

Inductive Effect : The inductive effect describes the transmission of charge through sigma bonds. wikipedia.org In this compound, two main inductive effects are at play. First, each carboxylic acid group is an electron-withdrawing group (-I effect), which tends to increase the acidity of the other by stabilizing the negative charge of the conjugate base. libretexts.org This is why the first proton of a dicarboxylic acid is generally easier to remove than a proton from a simple monocarboxylic acid like acetic acid (pKa ≈ 4.76). wikipedia.org Second, the propylidene group is an alkyl group, which exerts an electron-donating inductive effect (+I effect). byjus.com This +I effect pushes electron density towards the carboxyl groups, which tends to destabilize the resulting anion and therefore decrease the acidity (increase the pKa) compared to an unsubstituted analogue. byjus.comorganicchemistrytutor.com

The measured pKa of an acid is highly dependent on the solvent in which it is measured. organicchemistrydata.org Factors such as solvent polarity, dielectric constant, and the ability to form hydrogen bonds can significantly alter dissociation constants. asianpubs.org

Polar Protic Solvents : Solvents like water and alcohols are polar and can act as both hydrogen-bond donors and acceptors. They are effective at solvating both the undissociated acid and the resulting ions (carboxylate anion and proton). This high level of solvation stabilizes the charged species, facilitating the dissociation of the acid. asianpubs.org

Polar Aprotic Solvents : Solvents such as dimethyl sulfoxide (B87167) (DMSO) are polar but lack acidic protons, so they can only act as hydrogen-bond acceptors. They are less effective at solvating anions compared to protic solvents. This can lead to dramatic shifts in pKa values; for instance, the pKa of water itself is 14 in pure water but reported as 32 in DMSO. organicchemistrydata.org For dicarboxylic acids, accurately predicting pKa values with theoretical models often requires the explicit inclusion of solvent molecules, underscoring the critical role of discrete solvent-solute interactions. acs.org

Non-polar Solvents : In non-polar solvents, the acid exists primarily in its undissociated, neutral form, as the solvent cannot effectively stabilize the charged ions that would result from proton transfer.

Linear relationships have been observed between the pKa values of dicarboxylic acids in water and their half-neutralization potentials in various non-aqueous solvents, including alcohols and ketones. asianpubs.org This allows for the estimation of acidity in different media.

Basicity of Carbonyl Oxygen Atoms and the Carbon-Carbon Double Bond

While this compound is primarily considered an acid, specific sites within the molecule possess basic character.

Carbonyl Oxygen Atoms : The oxygen atoms of the two carbonyl groups each have lone pairs of electrons in sp² hybrid orbitals. These lone pairs can accept a proton from a strong acid, making the carbonyl oxygen a weak Brønsted-Lowry base and a Lewis base. rsc.org Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon and, through conjugation, the β-carbon, activating the molecule for nucleophilic attack. rsc.orgrsc.org This is a common first step in acid-catalyzed reactions of carbonyl compounds. rsc.org

Carbon-Carbon Double Bond : The π-bond of an alkene is a region of high electron density and can act as a nucleophile or a Lewis base, reacting with strong electrophiles. ksu.edu.sa In principle, the C=C double bond in this compound can be protonated. fiveable.me However, the powerful electron-withdrawing effects of the two adjacent carboxyl groups significantly reduce the electron density of the double bond, deactivating it towards electrophilic attack compared to a simple alkene. uobabylon.edu.iq Therefore, while it retains some basic character, its reactivity is diminished, and nucleophilic addition to the conjugated system is a more dominant reaction pathway. uobabylon.edu.iqpressbooks.pub

Role as a Substrate or Catalyst in Acid-Base Catalyzed Reactions

This compound can participate in acid-base catalyzed reactions both as a reactant (substrate) and, theoretically, as a catalyst.

As a Substrate : The compound is an archetypal product of the Knoevenagel condensation, a base-catalyzed reaction between an aldehyde (propanal) and an active methylene (B1212753) compound (malonic acid). wikipedia.orgalfa-chemistry.com As a substrate itself, this compound, being an α,β-unsaturated dicarbonyl compound, is highly susceptible to nucleophilic addition reactions, particularly 1,4-conjugate additions (Michael addition), which are often catalyzed by a base to generate the nucleophile. pressbooks.pub Furthermore, the carboxylic acid groups can undergo acid-catalyzed esterification with alcohols. google.com

As a Catalyst : In the context of Brønsted-Lowry theory, any proton donor is an acid. This compound could, in principle, function as a general acid catalyst by donating a proton to a substrate, thereby activating it. mdpi.com This is particularly relevant in non-aqueous solvents where the carboxyl groups could be the primary proton source. However, in practice, stronger and more conventional acids like sulfuric acid or solid acid catalysts are typically employed for this purpose. google.comrsc.org There is no significant evidence in the chemical literature of this compound being used as a primary catalyst.

Proton Transfer Processes in Complex Reaction Mechanisms

Proton transfer is a fundamental step in nearly all reactions involving this compound, from its formation to its subsequent transformations.

In Knoevenagel Condensation : The formation of this compound (or its esters) via the Knoevenagel condensation involves multiple proton transfer steps. The mechanism is initiated by a base deprotonating the active methylene compound. alfa-chemistry.com After the initial C-C bond formation, subsequent proton transfer steps are crucial for the elimination of a water molecule to form the final C=C double bond. alfa-chemistry.comtandfonline.com Some proposed mechanisms even involve the catalyst acting as a "proton shuttle" to facilitate these transfers. rsc.org

In Conjugate Addition : During a 1,4-conjugate addition (Michael reaction) to the activated double bond of this compound, the mechanism involves the attack of a nucleophile on the β-carbon. This is followed by a proton transfer from the solvent or a weak acid to the enolate intermediate at the α-carbon or the oxygen, leading to the final, more stable keto-form product through tautomerization. libretexts.org

In Acid-Base Equilibria : The simple act of dissociation in a solvent is a proton transfer reaction, where a proton is transferred from a carboxyl group to a solvent molecule (like water to form H₃O⁺). nih.gov The rates and equilibria of these transfers define the acidity and pKa of the compound.

Advanced Applications and Role in Materials Science

Precursor for α,β-Unsaturated Carboxylic Acids via Decarboxylation

Propylidenepropanedioic acid can serve as a precursor for the synthesis of α,β-unsaturated carboxylic acids through a decarboxylation reaction. This transformation is a key step in the Doebner modification of the Knoevenagel condensation. organic-chemistry.orgwikipedia.org The Knoevenagel condensation itself involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid, in the presence of a weak base. wikipedia.orgsci-hub.se When propanal is reacted with malonic acid, this compound is formed.

Subsequent heating, often in the presence of a base like pyridine (B92270), induces decarboxylation, where one of the carboxylic acid groups is eliminated as carbon dioxide. organic-chemistry.orgwikipedia.org This process results in the formation of an α,β-unsaturated carboxylic acid. The reaction is driven by the formation of a stable conjugated system and the release of gaseous carbon dioxide. masterorganicchemistry.com While the literature on the decarboxylation of α,β-unsaturated carboxylic acids themselves can be limited under mild conditions, the Doebner-Knoevenagel reaction provides a reliable route to these compounds from precursors like this compound. stackexchange.com The stability of the intermediate formed during decarboxylation plays a crucial role in the reaction's success. stackexchange.com

Table 1: Knoevenagel-Doebner Condensation for α,β-Unsaturated Carboxylic Acid Synthesis

ReactantsCatalyst/SolventIntermediateFinal ProductKey Transformation
Propanal, Malonic AcidPyridineThis compound2-Pentenoic acidDecarboxylation

Role in Polymerization Reactions

The unique molecular structure of this compound, featuring both a polymerizable double bond and reactive carboxylic acid groups, makes it a valuable monomer in the synthesis of various polymers.

This compound and its derivatives can undergo addition polymerization, also known as chain-growth polymerization. libretexts.org In this process, the carbon-carbon double bond of the monomer is the site of reaction. An initiator, often a free radical, attacks the double bond, creating a reactive species that can then add to another monomer molecule. libretexts.org This process repeats, leading to the formation of a long polymer chain. libretexts.org The resulting polymer, poly(this compound), would have a carbon backbone with pendant carboxylic acid groups. While specific studies on the addition polymerization of this compound are not widely documented, the polymerization of structurally similar monomers, such as itaconic acid and its derivatives, is well-established. uni-freiburg.densf.gov These polymers are known for their potential as bio-based alternatives to petroleum-derived polymers like poly(methacrylates). uni-freiburg.de

This compound's two carboxylic acid groups allow it to act as a monomer in condensation polymerization, also referred to as step-growth polymerization. passmyexams.co.ukminia.edu.eg This type of polymerization involves the reaction between two monomers with complementary functional groups, leading to the formation of a larger molecule and the elimination of a small molecule, typically water. libretexts.orgphysicsandmathstutor.com

When reacted with a diol (a molecule with two alcohol groups), this compound can form a polyester. passmyexams.co.uke3s-conferences.org The carboxylic acid groups of the acid monomer react with the hydroxyl groups of the diol to form ester linkages, creating a long polymer chain. minia.edu.eguomustansiriyah.edu.iq Similarly, reaction with a diamine (a molecule with two amine groups) would result in the formation of a polyamide, with amide linkages connecting the monomer units. minia.edu.eg The presence of the double bond in the polymer backbone, originating from the propylidene group, can offer sites for further modification or crosslinking. rsc.org

The carboxylic acid groups of this compound are key to its role in the synthesis of functional polymers and copolymers. mdpi.com These acidic groups can be modified before or after polymerization to introduce a wide range of functionalities. For instance, they can be converted to esters or amides with various side chains, tailoring the properties of the resulting polymer for specific applications. umich.edu

Furthermore, this compound can be copolymerized with other monomers to create copolymers with a combination of properties. For example, copolymerizing it with a hydrophobic monomer could lead to an amphiphilic copolymer with applications in emulsification or drug delivery. The ability to precisely control the composition and architecture of polymers containing this compound units opens up possibilities for creating advanced materials with tailored functionalities. mdpi.com The synthesis of porous polymers through Michael addition reactions of multifunctional acrylates and amines demonstrates a related strategy for creating functional polymer networks. rsc.org

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its role in polymer science, this compound is a valuable intermediate in the synthesis of more complex organic molecules, particularly those of pharmaceutical interest.

This compound and its esters are excellent Michael acceptors, making them key starting materials for the synthesis of β-amino acid derivatives. masterorganicchemistry.com The Michael addition, or conjugate addition, involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.com In the case of this compound, amines can act as nucleophiles, attacking the double bond to form a new carbon-nitrogen bond. organic-chemistry.org This reaction is a common and effective strategy for synthesizing β-amino acids, which are important components of many biologically active molecules and pharmaceuticals due to their enhanced metabolic stability compared to their α-amino acid counterparts. illinois.edunih.govhilarispublisher.com

The asymmetric Michael addition, using chiral auxiliaries or catalysts, allows for the stereoselective synthesis of specific β-amino acid enantiomers. researchgate.net This level of control is crucial in the development of modern drugs. Various synthetic strategies have been developed to access β-amino acids, with conjugate addition to Michael acceptors like alkylidene malonates being a prominent method. illinois.edunih.gov

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